(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate
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Overview
Description
Thiophene-based compounds are a significant class of heterocyclic compounds due to their wide range of applications in medicinal chemistry and material science . They are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of thiophene-based compounds can be analyzed using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Thiophene-based compounds can undergo various chemical reactions. For example, they can be used to acylate biogenic amines and their derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can be analyzed using various techniques such as UV-Visible Spectroscopy and DFT calculations .Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives have captured the interest of scientists due to their potential as biologically active compounds. Researchers explore these molecules for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The compound’s unique structure may serve as a scaffold for designing novel drugs with specific therapeutic targets.
Organic Semiconductors and Electronics
Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The conjugated system in thiophenes allows efficient charge transport, making them valuable components in electronic devices .
Corrosion Inhibitors
Thiophene derivatives find applications in industrial chemistry and material science as corrosion inhibitors. Their ability to protect metals from corrosion makes them relevant in various sectors, including coatings, pipelines, and metal structures .
Agrochemicals
While specific studies on our compound are limited, thiophenes and their derivatives have been explored as agrochemicals. Researchers investigate their potential as pesticides, herbicides, and fungicides .
Photographic Sensitizers
Thiophenes have been used as sensitizers in photographic processes. Their ability to absorb light and generate photochemical reactions makes them valuable in photography and imaging .
Antimicrobial Properties
Although not directly studied for our compound, thiophenes exhibit antimicrobial properties. Their potential as antibacterial and antifungal agents is an area of ongoing research .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4S/c1-10(2)17(19)20-11-5-6-13-14(8-11)21-15(16(13)18)9-12-4-3-7-22-12/h3-10H,1-2H3/b15-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIIIWWMMLMPKG-DHDCSXOGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate |
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